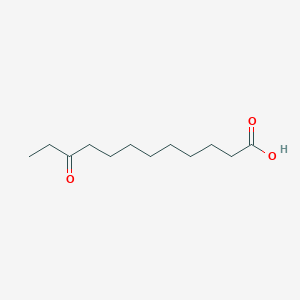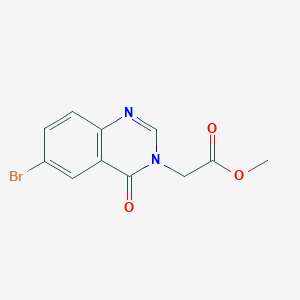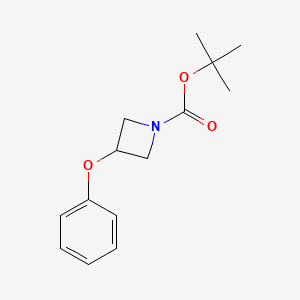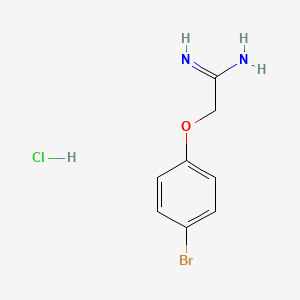
trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride
Vue d'ensemble
Description
Trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride is a chemical compound utilized in scientific research. It has the CAS Number: 1218764-46-5 and a linear formula of C14H19NO2.ClH . It offers potential for various applications due to its unique properties and structure.
Synthesis Analysis
The synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives, which are useful building blocks in the synthesis of several pharmacologically active compounds, has been reported . The process involves the selective aromatic ring hydrogenation of ethyl 4-hydroxybenzoate with a rhodium catalyst to give a cis-trans mixture of ethyl-4-hydroxycyclohexylcarboxylate, followed by nucleophilic displacement of the hydroxyl group with ammonia to give trans-4-aminobenzoic acid as a major product .Molecular Structure Analysis
The linear structure formula of this compound is C14H19NO2.ClH . This structure contributes to its unique properties and potential applications.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of trans-4-Aminocyclohexanecarboxylic Acid Derivatives include the selective aromatic ring hydrogenation of ethyl 4-hydroxybenzoate with a rhodium catalyst, followed by nucleophilic displacement of the hydroxyl group with ammonia .Applications De Recherche Scientifique
Optically Active Derivatives
Optically active trans-2-aminocyclohexanecarboxylic acids have been synthesized using preferential crystallization of racemic N-benzoyl trans-2-aminocyclohexanecarboxylic acid. These acids have been pivotal in preparing active trans-1,2-disubstituted cyclohexanes, contributing significantly to stereochemical studies in organic chemistry (Nohira, Ehara, & Miyashita, 1970).
Synthesis of Peptide-Like Derivatives
The benzyl esters of N-carbobenzoxy derivatives of cis- and trans-4-aminocyclohexanecarboxylic acid, including those containing a sarcolysine residue, have been synthesized. These derivatives are crucial for understanding the structure and function of peptide-like molecules (Karpavichyus, Patotskene, & Knunyants, 1978).
Antistaphylococcal Activity
Derivatives of 4-aminocyclohexanecarboxylic acid have shown significant antistaphylococcal activity. This research is critical in developing new antibacterial agents, especially in the face of rising antibiotic resistance (Fujii et al., 1977).
Polymer Science Applications
In polymer science, the synthesis and polymerization of new cyclic esters containing protected functional groups (like hydroxyl, bishydroxyl, amino, and carboxyl) derived from cyclohexanone derivatives (including those related to 4-aminocyclohexanecarboxylic acid) have been reported. This research aids in the design and synthesis of hydrophilic aliphatic polyesters, a significant contribution to materials science (Trollsås et al., 2000).
Synthesis of Pharmaceutical Intermediates
Research on the synthesis of trans-4-(N-acetylamido)cyclohexanol, an important precursor for the hydrochloride salt of trans-4-aminocyclohexanol, has been conducted. This synthesis is crucial for the development of pharmaceutical intermediates, demonstrating the compound's relevance in drug development (Li Jia-jun, 2012).
Safety and Hazards
Mécanisme D'action
Target of Action
Trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride is a derivative of cyclohexanecarboxylic acid, which is a key structural motif in various pharmacologically active compounds
Pharmacokinetics
, which may influence its bioavailability.
Action Environment
It’s important to note that this compound is primarily used as an intermediate in organic synthesis , and its pharmacological properties may vary depending on the specific compounds it’s used to produce.
Analyse Biochimique
Biochemical Properties
Trans-Benzyl 4-aminocyclohexanecarboxylate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the synthesis of trans-4-(6-substituted-9-purinyl)cyclohexylcarbinols, which are inhibitors of adenosine deaminase . This interaction highlights the compound’s potential in modulating enzyme activity and influencing biochemical pathways.
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission . This inhibition can impact cell signaling and neurotransmitter levels, thereby affecting cellular communication and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as an inhibitor of adenosine deaminase, which plays a crucial role in purine metabolism . By inhibiting this enzyme, the compound can alter the levels of adenosine and other related metabolites, leading to changes in cellular processes and gene expression.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects . Understanding the dosage thresholds and the compound’s pharmacokinetics is crucial for its safe and effective use in research.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as adenosine deaminase, influencing the metabolic flux and levels of metabolites . These interactions can have significant implications for cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its use in biochemical studies.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. Targeting signals and post-translational modifications may direct the compound to particular compartments or organelles within the cell . These localization patterns are crucial for its role in cellular processes and biochemical reactions.
Propriétés
IUPAC Name |
benzyl 4-aminocyclohexane-1-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2.ClH/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11;/h1-5,12-13H,6-10,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEIQHWARSLKWFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)OCC2=CC=CC=C2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-cyanofuro[3,2-b]pyridin-2-yl)-3-methoxybenzenecarboxamide](/img/structure/B3149464.png)
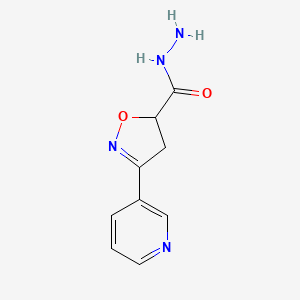

![2-(1H-1,2,4-triazol-1-yl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B3149479.png)
![N-isopropyl-N'-{1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}urea](/img/structure/B3149483.png)
![N~1~,N~1~-dimethyl-N~2~-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]-1,2-ethanediamine](/img/structure/B3149497.png)
![N',2,2-trimethyl-N'-[3-phenyl-6-(trifluoromethyl)-1,2,4-triazin-5-yl]propanohydrazide](/img/structure/B3149501.png)
![2-{[3-(2-Thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]carbonyl}-1-hydrazinecarbothioamide](/img/structure/B3149505.png)
![Ethyl 3-[(3-chlorobenzyl)oxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B3149527.png)
![N'-[(Z)-2-amino-1,2-dicyanoethenyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)methanimidamide](/img/structure/B3149530.png)
